molecular formula C24H22N4O3 B6540267 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide CAS No. 1021224-51-0

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide

Cat. No.: B6540267
CAS No.: 1021224-51-0
M. Wt: 414.5 g/mol
InChI Key: OZIHPEQFBDNPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is an intriguing organic compound. The structure involves a quinoline ring linked to a pyridazinone moiety, and it is further modified with methoxy and carboxamide functionalities. Its multifaceted structure hints at a plethora of chemical reactivities and biological activities, making it a valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide generally involves multi-step reactions One common method begins with the formation of the pyridazinone intermediate, achieved by cyclizing 4-methoxyphenylhydrazine with suitable diketone

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimizing these synthetic routes to maximize yield and purity. This often includes scaling up the reaction volumes, using continuous flow reactors to ensure consistent conditions, and employing purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group in the compound can undergo oxidation to form a corresponding phenol or further to a quinone structure.

  • Reduction: : The carbonyl groups present in the pyridazinone moiety can be reduced to form alcohols, altering the electronic properties of the compound.

  • Substitution: : The hydrogen atoms on the quinoline or pyridazinone rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

  • Substitution: : Halogens like bromine (Br2) in the presence of catalysts such as iron (Fe).

Major Products

  • Oxidation Products: : Phenolic or quinone derivatives.

  • Reduction Products: : Alcohols or reduced nitrogen derivatives.

  • Substitution Products: : Halogenated or nitro-substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is investigated in various domains due to its unique structure and reactivity:

  • Chemistry: : Used as a precursor in synthesizing complex organic molecules.

  • Biology: : Studied for its potential interactions with biomolecules and enzymatic activity.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in materials science for its potential in creating novel polymers or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level:

  • Molecular Targets: : It often targets enzymes or receptors, inhibiting or activating their functions.

  • Pathways Involved: : It may interfere with signal transduction pathways, gene expression, or metabolic processes, thereby exerting its biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide stands out due to its unique combination of structural features:

  • Similar Compounds: : N-(2-quinolinyl)-3-phenylpropionamide, 4-methoxyphenyl pyridazine derivatives, other pyridazinone-quinoline hybrids.

  • Uniqueness: : The combination of a methoxyphenyl group with the quinoline and pyridazinone rings imparts distinct electronic and steric properties, enhancing its reactivity and biological activity.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-31-19-10-7-18(8-11-19)21-13-14-23(29)28(27-21)16-4-15-25-24(30)22-12-9-17-5-2-3-6-20(17)26-22/h2-3,5-14H,4,15-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIHPEQFBDNPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.